2-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
Description
Properties
IUPAC Name |
2-methyl-N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c1-17-7-11-22(12-8-17)30(28,29)26-14-13-19-9-10-21(15-20(19)16-26)25-24(27)23-6-4-3-5-18(23)2/h3-12,15H,13-14,16H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUCPNGTCJRGGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound “2-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide” are currently unknown. This compound is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders. .
Mode of Action
Thiq derivatives are known to interact with their targets in a variety of ways, often involving the formation of covalent bonds or non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces. The specific interactions of “this compound” with its targets would depend on the chemical structure of the targets and the environment in which the interactions occur.
Biochemical Pathways
Thiq derivatives are known to affect a variety of biochemical pathways, often by interacting with key enzymes or receptors. The specific pathways affected by “this compound” would depend on its targets and the biological context in which it is used.
Result of Action
Given that thiq derivatives are known to exert diverse biological activities, it is plausible that “this compound” could have a range of effects at the molecular and cellular levels, depending on its targets and the biological context.
Biological Activity
2-Methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound based on existing research, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : CHNOS
- Molecular Weight : 450.5 g/mol
The structure includes a tetrahydroisoquinoline moiety, which is known for its diverse biological activities, particularly in neuropharmacology and oncology.
Pharmacological Properties
Recent studies indicate that this compound exhibits significant pharmacological effects. It has been primarily studied for its interactions with various receptors and enzymes:
- Kappa-Opioid Receptor Antagonism : Preliminary research suggests that this compound may act as an antagonist at the kappa-opioid receptor (KOR), which is implicated in pain modulation and mood regulation. Modifications to its structure can enhance potency and selectivity for specific receptors.
- Neuroprotective Effects : Compounds derived from tetrahydroisoquinoline structures have demonstrated neuroprotective properties. For instance, related compounds like 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) have shown protective effects against neurotoxins associated with Parkinson's disease . This suggests potential applications in neurodegenerative disorders.
The exact mechanisms through which this compound exerts its effects are not fully elucidated but may involve:
- Antioxidant Activity : Similar compounds have been shown to induce antioxidant enzymes that mitigate oxidative stress in neuronal cells .
- Receptor Modulation : The interaction with KOR may influence downstream signaling pathways involved in pain perception and emotional regulation.
Research Findings and Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study 1 | Investigated the effects of related tetrahydroisoquinoline derivatives on neuroprotection | Suggested potential for treating neurodegenerative diseases |
| Study 2 | Examined the binding affinity of various derivatives to opioid receptors | Highlighted structural modifications that enhance receptor selectivity |
| Study 3 | Evaluated the cytotoxic effects on cancer cell lines | Indicated possible applications in cancer therapy |
Case Study: Neuroprotective Effects
A notable study examined the neuroprotective effects of similar tetrahydroisoquinoline compounds against dopaminergic neurotoxins. The results indicated that these compounds could protect neurons from oxidative damage and apoptosis. This raises the possibility that this compound might share these protective properties due to structural similarities .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Molecular Properties
Key analogs of this compound include derivatives with variations in the benzamide substituent, tetrahydroisoquinoline modifications, and alternative N-protecting groups. A comparative analysis is provided below:
Key Observations:
The 4-tert-butyl substituent in the analog from introduces significant bulkiness, likely increasing lipophilicity and metabolic stability but reducing aqueous solubility .
N-Protecting Groups: The tosyl group (a sulfonamide) in the target compound and its propyl analog may enhance stability against hydrolysis compared to the isobutyryl group (an acyl amide) in the tetrahydroquinoline derivative . Sulfonamides are less prone to enzymatic cleavage, which could improve pharmacokinetics.
This difference could influence interactions with chiral binding sites in enzymes or receptors.
Hydrogen-Bonding and Crystallographic Analysis
Hydrogen-bonding patterns, critical for crystal packing and supramolecular assembly, differ among these analogs. For example:
- The 2-methyl substituent on the benzamide may sterically hinder hydrogen-bond formation at the ortho position, whereas substituents at the 4-position (e.g., propyl, tert-butyl) could participate in van der Waals interactions with adjacent molecules .
Crystallographic refinement of such compounds typically relies on software like SHELXL for small-molecule analysis and ORTEP-3 for graphical representation of thermal ellipsoids .
Q & A
Q. What are the optimal synthetic pathways for 2-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide, and how can reaction yields be improved?
The synthesis typically involves multi-step reactions, including:
- Amide coupling : Use coupling agents like EDC/HOBt for benzamide formation, as seen in analogous tetrahydroisoquinoline derivatives .
- Protection/deprotection : Tosyl (Ts) groups are stable under acidic/basic conditions, enabling selective functionalization .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) is critical for isolating intermediates; HPLC may refine final product purity .
Yield optimization requires temperature control (reflux vs. room temperature), solvent selection (e.g., DMF for polar intermediates), and catalyst screening (e.g., Pd for cross-couplings) .
Q. What spectroscopic and chromatographic methods are recommended for structural characterization?
- NMR : - and -NMR identify aromatic protons (δ 6.5–8.5 ppm) and carbonyl groups (δ ~165–170 ppm). DEPT-135 clarifies quaternary carbons .
- HRMS : Confirm molecular weight (e.g., [M+H]) with <5 ppm error .
- TLC : Monitor reaction progress using silica plates and UV visualization; Rf values guide purification .
Q. How can solubility and stability be assessed for in vitro assays?
- Solubility screening : Test in DMSO (stock solutions) and PBS (biological buffers). Use dynamic light scattering (DLS) to detect aggregation .
- Stability : Incubate at 4°C, 25°C, and 37°C for 24–72 hours; analyze via HPLC for degradation products .
Q. What in vitro bioactivity screening strategies are applicable to this compound?
- Enzyme inhibition assays : Target kinases or proteases using fluorogenic substrates (e.g., ATPase/GTPase activity) .
- Cell viability assays : Employ MTT/XTT in cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
Advanced Research Questions
Q. How can reaction mechanisms for key synthetic steps be elucidated?
- Kinetic studies : Vary reactant concentrations and measure rate constants via UV-Vis or LC-MS .
- Isotopic labeling : Use -HO or deuterated solvents to track intermediates in amide bond formation .
Q. How should contradictory bioactivity data between assays be resolved?
- Dose-response curves : Repeat assays with tighter concentration gradients (e.g., 0.1–100 µM) .
- Off-target profiling : Use proteome microarrays or thermal shift assays to identify non-specific binding .
Q. What computational methods predict binding modes with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with kinase domains .
- MD simulations : GROMACS for 100-ns trajectories to assess binding stability under physiological conditions .
Q. How does stereochemistry impact stability and bioactivity?
- Chiral HPLC : Resolve enantiomers using Chiralpak columns .
- Circular dichroism (CD) : Compare spectra of isolated enantiomers to correlate configuration with activity .
Q. What strategies improve selectivity for specific biological targets?
Q. How can degradation products be identified and mitigated during storage?
- Forced degradation : Expose to heat, light, and humidity; analyze via LC-MS/MS .
- Lyophilization : Stabilize as a lyophilized powder under argon .
Notes
- Safety : Follow PPE protocols (gloves, face shields) and waste disposal guidelines .
- Data Reproducibility : Use ≥3 biological replicates and report SEM/ANOVA p-values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
